molecular formula C12H17NO3 B096056 4-(Z-Amino)-1-butanol CAS No. 17996-13-3

4-(Z-Amino)-1-butanol

Cat. No. B096056
CAS RN: 17996-13-3
M. Wt: 223.27 g/mol
InChI Key: BNFLPFDVXGOHJY-UHFFFAOYSA-N
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Description

“4-(Z-Amino)-1-butanol” appears to be a compound with an amino group and a butanol group. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds often involves the use of amino acids or amines as starting materials4. For instance, pyrrolidine derivatives, which have structures similar to “4-(Z-Amino)-1-butanol”, can be synthesized from various amines4. However, the specific synthesis process for “4-(Z-Amino)-1-butanol” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound like “4-(Z-Amino)-1-butanol” would likely involve a butanol backbone with an amino group attached. However, the specific structure and the position of the amino group on the butanol backbone are not clear based on the name alone56.



Chemical Reactions Analysis

The chemical reactions involving “4-(Z-Amino)-1-butanol” are not explicitly mentioned in the literature. However, compounds with similar structures, such as amines and amino acids, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization7.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Z-Amino)-1-butanol” are not explicitly mentioned in the literature. However, amino acids, which have similar structures, have diverse physical properties that can be measured using various techniques59.


Scientific Research Applications

  • Microbial Production for Drug Intermediates and Biodegradable Polymers : 4AB serves as an important intermediate for drugs and a precursor of biodegradable polymers used in gene delivery. A study reported the fermentative production of 4AB from glucose using metabolically engineered Corynebacterium glutamicum. This breakthrough could be pivotal for the microbial production of primary amino alcohols from renewable resources (Prabowo et al., 2020).

  • Analysis in Biological Samples for Biomedical Research : 4AB has been used in the development of a sensitive fluorometric HPLC method for analyzing proline in biological samples. This method involves the oxidation of proline to 4AB, which is important in quantifying proline in biomedical research (Wu, 1993).

  • Role in Peptide Synthesis and Structural Studies : 4AB-related compounds have been synthesized and studied for their structural, electronic, and optical properties. These compounds have implications in peptide synthesis and are potential candidates for non-linear optical materials (Vanasundari et al., 2018).

  • Carbon Dioxide Capture and Environmental Applications : Studies have investigated the equilibrium solubility of novel tertiary amines, including compounds related to 4AB, for carbon dioxide capture. This research is crucial for developing efficient amine-based solvents for post-combustion CO2 capture, demonstrating the environmental applications of 4AB and its derivatives (Liu et al., 2019).

  • Biodegradable Polyelectrolyte Surfaces for Gene Delivery : 4AB has been utilized in the development of biodegradable polyelectrolyte surfaces for gene delivery. The ability of 4AB-based polymers to interact electrostatically with anionic molecules like DNA, combined with their biodegradability and low cytotoxicity, makes them promising for DNA release and intracellular delivery (Li et al., 2013).

  • Biofuel Production : 4AB is also relevant in the context of biofuel production. Research on microbial strains for the production of biofuel isomers, including derivatives of butanol (to which 4AB is structurally related), has been conducted. This demonstrates its potential application in the development of biofuels (Cann & Liao, 2009).

Safety And Hazards

Future Directions

The future directions for the study of “4-(Z-Amino)-1-butanol” are not explicitly mentioned in the literature. However, similar compounds, such as N’-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide, have potential for development of more soluble derivatives that may have improved bioavailability and therapeutic applications11.


Relevant Papers
Several papers have been identified that discuss compounds with similar structures to “4-(Z-Amino)-1-butanol”. These include studies on the synthesis, structure, and biological activity of pyrrolidine derivatives4, the quantification of protein levels using amino acid analysis5, and the synthesis of N-Alloc-, N-Boc-, and N-Cbz-protected amines12. However, none of these papers specifically mention “4-(Z-Amino)-1-butanol”.


properties

IUPAC Name

benzyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFLPFDVXGOHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391853
Record name Benzyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Z-Amino)-1-butanol

CAS RN

17996-13-3
Record name Phenylmethyl N-(4-hydroxybutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17996-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Z-Amino)-1-butanol
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Synthesis routes and methods I

Procedure details

A solution of 4-amino-1-butanol (7.68 g) and pyridine (7.00 g) in dichloromethane (100 mL) was chilled in an ice bath and a solution of benzylchloroformate (14.37 g) in dichloromethane (100 mL) was slowly added with stirring over a period of thirty minutes. The ice bath was removed and the reaction was stirred for an additional 16 hours. Hydrochloric acid (1.2 M, 200 mL) was added and phases were separated. The organic phase was dried (MgSO4), filtered and concentrated under reduced pressure. The resulting residue was recrystallized from toluene and dried under vacuum to provide 5.15 g of benzyl (4-hydroxybutyl)carbamate.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Amino-1-butanol (5 g) was dissolved in water (50 ml) and cooled to 0° C. The solution was added with 1 N aqueous sodium hydroxide (56.1 ml) and then with benzyl chloroformate (8 ml) and stirred at room temperature for 23 hours. 5 N aqueous sodium hydroxide (22.4 ml) and benzyl chloroformate (16 ml) were further added to the mixture, and stirring was continued for 2 hours. The reaction system was cooled to 0° C. and adjusted to pH 4 with 5 N hydrochloric acid, and the organic substances were extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the precipitated crystals were washed with diethyl ether to obtain 4-benzyloxycarbonylamino-1-butanol (8.15 g, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
56.1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
22.4 mL
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ Trader, EE Carlson - The Journal of organic chemistry, 2013 - ACS Publications
Hydroxyl moieties are highly prevalent in natural products. We previously reported a chemoselective strategy for enrichment of hydroxyl-functionalized molecules by formation of a silyl …
Number of citations: 21 pubs.acs.org
OB Holmes - 2022 - research.manchester.ac.uk
Carbohydrates are ubiquitous molecules, comprising many different classes, each with numerous important biological roles. Glycomics is the study of the structure and function of …
Number of citations: 2 research.manchester.ac.uk
R Smoker - 2014 - search.proquest.com
Natural product isolation is a time-consuming process with a significant probability of rediscovery of known compounds. Consequently, new methods for discovery of secondary …
Number of citations: 0 search.proquest.com

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